

Spectroscopic Profile of 2,2-Dimethyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-3-pentanol

Cat. No.: B1582833

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-3-pentanol** (CAS No. 3970-62-5), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2,2-Dimethyl-3-pentanol**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.19	d	3.0	H-3 (CH-OH)
1.55	m	H-4 (CH ₂)	
0.91	s	C(CH ₃) ₃	
0.88	t	7.0	CH ₂ CH ₃

Note: The hydroxyl proton (OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
80.5	C-3 (CH-OH)
34.8	C-2 ($\text{C}(\text{CH}_3)_3$)
25.9	C-2 ($\text{CH}_3)_3$
23.9	C-4 (CH_2)
10.4	C-5 (CH_3)

Infrared (IR) Spectroscopy

Frequency (cm^{-1})	Assignment
3400 (broad)	O-H stretch
2960-2870	C-H stretch (alkane)
1470	C-H bend (CH_2)
1370	C-H bend (t-butyl)
1080	C-O stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
116	< 1	[M] ⁺ (Molecular Ion)
101	15	[M - CH ₃] ⁺
87	100	[M - C ₂ H ₅] ⁺ (α -cleavage)
59	80	[C ₄ H ₁₁] ⁺ (t-butyl cation) or [CH(OH)CH ₂ CH ₂ CH ₃] ⁺
57	95	[C ₄ H ₉] ⁺
41	60	[C ₃ H ₅] ⁺

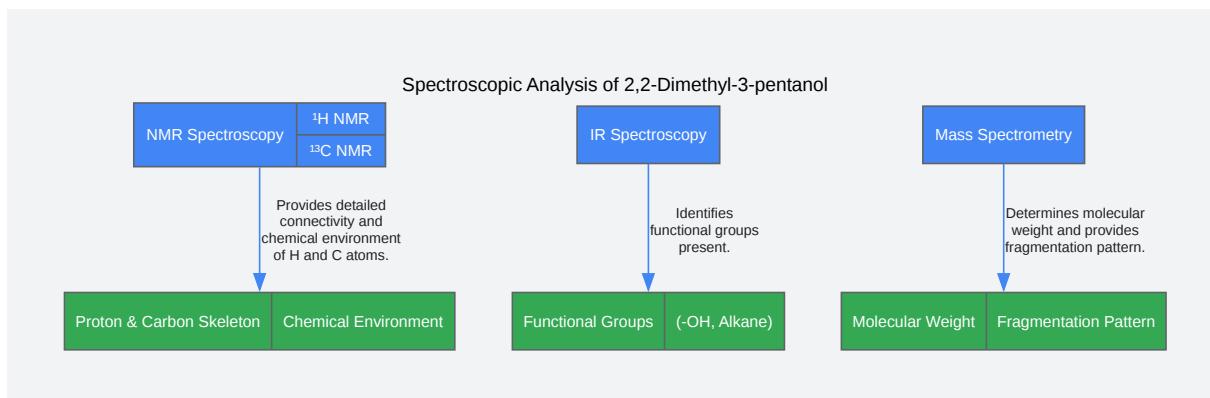
Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,2-Dimethyl-3-pentanol** in a suitable deuterated solvent (e.g., CDCl₃) was prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width was set to encompass all proton signals, and the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was obtained to simplify the signals to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **2,2-Dimethyl-3-pentanol** was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer using electron ionization (EI). The sample was introduced into the ion source, where it was vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagram illustrates the relationship between the spectroscopic methods and the structural information they provide for **2,2-Dimethyl-3-pentanol**.

[Click to download full resolution via product page](#)

Spectroscopic techniques and the structural information they provide.

This document serves as a foundational reference for the spectroscopic properties of **2,2-Dimethyl-3-pentanol**. For further inquiries or specific applications, please refer to the cited literature or contact our technical support team.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-3-pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582833#spectroscopic-data-for-2-2-dimethyl-3-pentanol-nmr-ir-ms\]](https://www.benchchem.com/product/b1582833#spectroscopic-data-for-2-2-dimethyl-3-pentanol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com